Cas no 1806726-15-7 (Ethyl 2-iodo-3-methoxy-5-(trifluoromethoxy)pyridine-6-carboxylate)

Ethyl 2-iodo-3-methoxy-5-(trifluoromethoxy)pyridine-6-carboxylate 化学的及び物理的性質
名前と識別子
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- Ethyl 2-iodo-3-methoxy-5-(trifluoromethoxy)pyridine-6-carboxylate
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- インチ: 1S/C10H9F3INO4/c1-3-18-9(16)7-5(19-10(11,12)13)4-6(17-2)8(14)15-7/h4H,3H2,1-2H3
- InChIKey: QMQVHVKIKQTJEU-UHFFFAOYSA-N
- ほほえんだ: IC1=C(C=C(C(C(=O)OCC)=N1)OC(F)(F)F)OC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 8
- 重原子数: 19
- 回転可能化学結合数: 5
- 複雑さ: 316
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 57.6
Ethyl 2-iodo-3-methoxy-5-(trifluoromethoxy)pyridine-6-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029091415-1g |
Ethyl 2-iodo-3-methoxy-5-(trifluoromethoxy)pyridine-6-carboxylate |
1806726-15-7 | 97% | 1g |
$1,504.90 | 2022-03-31 |
Ethyl 2-iodo-3-methoxy-5-(trifluoromethoxy)pyridine-6-carboxylate 関連文献
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Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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3. Book reviews
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Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
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8. Back matter
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Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
Ethyl 2-iodo-3-methoxy-5-(trifluoromethoxy)pyridine-6-carboxylateに関する追加情報
Introduction to Ethyl 2-iodo-3-methoxy-5-(trifluoromethoxy)pyridine-6-carboxylate (CAS No. 1806726-15-7)
Ethyl 2-iodo-3-methoxy-5-(trifluoromethoxy)pyridine-6-carboxylate (CAS No. 1806726-15-7) is a versatile compound with significant potential in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has garnered attention for its potential applications in the development of novel therapeutic agents. The presence of the iodo, methoxy, and trifluoromethoxy substituents on the pyridine ring imparts distinct chemical and biological properties, making it a valuable intermediate in various synthetic pathways.
The chemical structure of Ethyl 2-iodo-3-methoxy-5-(trifluoromethoxy)pyridine-6-carboxylate is defined by its pyridine core, which is functionalized with an ethyl ester group at the 6-position, an iodo group at the 2-position, a methoxy group at the 3-position, and a trifluoromethoxy group at the 5-position. These substituents contribute to the compound's reactivity and selectivity in various chemical reactions, making it a key building block in the synthesis of complex molecules.
In recent years, there has been a growing interest in the use of halogenated pyridines as intermediates in the synthesis of bioactive compounds. The presence of the iodo substituent in Ethyl 2-iodo-3-methoxy-5-(trifluoromethoxy)pyridine-6-carboxylate makes it particularly useful for cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. These reactions are widely employed in the synthesis of pharmaceuticals and agrochemicals, where precise control over functional group introduction is crucial.
The methoxy and trifluoromethoxy groups in this compound also play significant roles in modulating its biological activity. The methoxy group can enhance solubility and stability, while the trifluoromethoxy group can influence electronic properties and metabolic stability. These features make Ethyl 2-iodo-3-methoxy-5-(trifluoromethoxy)pyridine-6-carboxylate an attractive candidate for drug discovery programs targeting various diseases.
In terms of synthetic accessibility, Ethyl 2-iodo-3-methoxy-5-(trifluoromethoxy)pyridine-6-carboxylate can be prepared through a series of well-established chemical transformations. One common approach involves the iodination of a suitably substituted pyridine followed by esterification to introduce the ethyl ester group. The trifluoromethylation step can be achieved using electrophilic or nucleophilic trifluoromethylating agents, depending on the specific synthetic strategy employed.
The biological evaluation of compounds derived from Ethyl 2-iodo-3-methoxy-5-(trifluoromethoxy)pyridine-6-carboxylate has shown promising results in various preclinical studies. For instance, derivatives of this compound have exhibited potent activity against certain cancer cell lines, suggesting potential applications in oncology. Additionally, some derivatives have shown selective inhibition of specific enzymes involved in inflammatory pathways, making them candidates for anti-inflammatory drug development.
The versatility of Ethyl 2-iodo-3-methoxy-5-(trifluoromethoxy)pyridine-6-carboxylate extends beyond its use as a synthetic intermediate. It has also been explored as a ligand for metal complexes with catalytic applications. The combination of its electronic properties and functional groups makes it suitable for designing catalysts that can promote selective transformations under mild conditions.
In conclusion, Ethyl 2-iodo-3-methoxy-5-(trifluoromethoxy)pyridine-6-carboxylate (CAS No. 1806726-15-7) is a multifaceted compound with broad applications in medicinal chemistry and pharmaceutical research. Its unique structural features and reactivity profile make it an essential tool for scientists working on the development of novel therapeutic agents and advanced materials. As research continues to uncover new possibilities for this compound, its importance in the scientific community is likely to grow further.
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